1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H22N2O2 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, commonly referred to as a pyrrolidine carboxamide, has garnered attention in recent years for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This compound is primarily investigated for its effects on Mycobacterium tuberculosis (Mtb), among other biological targets.
The biological activity of this compound is largely attributed to its role as an inhibitor of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mtb. InhA catalyzes the NADH-dependent reduction of trans-enoyl-acyl carrier protein, making it a critical target for antitubercular drugs. The compound has been shown to bind to the active site of InhA, thereby inhibiting its function and potentially leading to bactericidal effects against Mtb .
Enzyme Inhibition
This compound has been characterized as a tight-binding inhibitor , which means it binds strongly to its target enzyme, resulting in prolonged inhibition. Studies have indicated that this compound exhibits a significant inhibitory concentration (IC50) against InhA, with values reported in the nanomolar range .
Table 1: Inhibitory Concentrations of this compound
Target Enzyme | IC50 (µM) | Binding Affinity |
---|---|---|
InhA (Mtb) | 0.0029 | High |
Other Enzymes | Varies | Moderate to Low |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties beyond Mtb. It has shown promising results against various bacterial strains, indicating a broader spectrum of activity. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of pyrrolidine carboxamides, including this compound. Notably:
- Sivaraman et al. conducted SAR studies that highlighted the compound's effectiveness as a slow-binding inhibitor of InhA, demonstrating significant conformational changes upon binding .
- In Silico Studies : Computational modeling and docking studies have reinforced the understanding of how this compound interacts with InhA at the molecular level, providing insights into optimizing its structure for enhanced potency .
- Cytotoxicity Assays : While evaluating its therapeutic potential, cytotoxicity assays have shown that this compound exhibits low toxicity towards mammalian cells, suggesting a favorable safety profile for further development .
Eigenschaften
CAS-Nummer |
6058-56-6 |
---|---|
Molekularformel |
C17H22N2O2 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c20-16-11-13(12-19(16)15-9-5-2-6-10-15)17(21)18-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,18,21) |
InChI-Schlüssel |
BVUSHGJZBZMDML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.